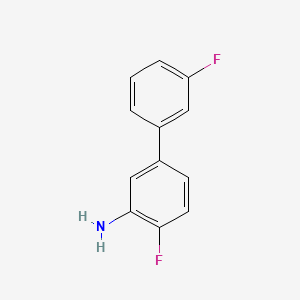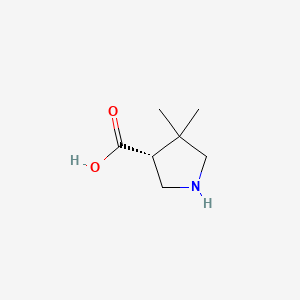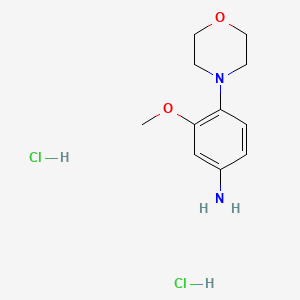
3-Methoxy-4-morpholinoaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-morpholinoaniline Dihydrochloride is a chemical compound with the CAS Number: 1226776-91-5 . It has a molecular weight of 281.18 . The IUPAC name for this compound is 3-methoxy-4-(4-morpholinyl)aniline dihydrochloride .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-4-morpholinoaniline Dihydrochloride is C11H18Cl2N2O2 . The InChI code for this compound is 1S/C11H16N2O2.2ClH/c1-14-11-8-9 (12)2-3-10 (11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methoxy-4-morpholinoaniline Dihydrochloride is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity Research
Research into antioxidants and their effects across different fields highlights the importance of various tests used to determine antioxidant activity. Such methods, including the ORAC, HORAC, TRAP, and TOSC tests, rely on spectrophotometry to assess chemical reactions and the kinetics of processes involving antioxidants. These methods, applied in determining the antioxidant capacity of complex samples, could be relevant to studying compounds like 3-Methoxy-4-morpholinoaniline dihydrochloride for their potential antioxidant properties or interactions with antioxidants (Munteanu & Apetrei, 2021).
Neuroprotective Mechanisms in Cerebral Ischemia
The study of citicoline, an intermediate in phosphatidylcholine biosynthesis, and its neuroprotective effects in cerebral ischemia, could provide insights into how similar compounds or mechanisms might be applicable to 3-Methoxy-4-morpholinoaniline dihydrochloride. Citicoline's role in stimulating phosphatidylcholine synthesis in the injured brain, alongside its effects on cardiolipin preservation and glutathione synthesis, showcases the multifaceted approach to neuroprotection that could be mirrored or influenced by related compounds (Hatcher & Dempsey, 2002).
Environmental and Industrial Applications
The use of redox mediators in enhancing the efficiency of oxidoreductive enzymes for the treatment of organic pollutants presents a compelling area of study. This research highlights how certain compounds can improve the degradation of recalcitrant pollutants in wastewater treatment. Understanding the role of such mediators could inform applications of 3-Methoxy-4-morpholinoaniline dihydrochloride in similar environmental or industrial contexts, especially if it exhibits redox-active properties or can act as a mediator in enzymatic reactions (Husain & Husain, 2007).
Antimalarial Agent Metabolism
The metabolism of 8-aminoquinoline antimalarial agents and their toxic effects related to erythrocyte sensitivity, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, offers a window into the complex metabolic pathways and toxicological considerations relevant to drug development and pharmacological research. While not directly related, understanding the metabolic and toxicological profiles of structurally or functionally similar compounds, including potential metabolites of 3-Methoxy-4-morpholinoaniline dihydrochloride, could be crucial for its application in scientific research (Strother et al., 1981).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that it may target bacterial cells or specific proteins within these cells.
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell wall synthesis , suggesting that it may affect similar pathways.
Result of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that it may have similar effects.
Propriétés
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRLVZVGWFQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

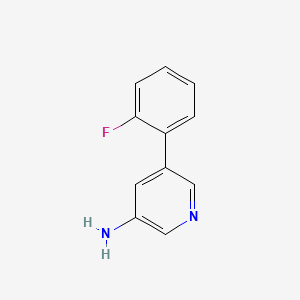
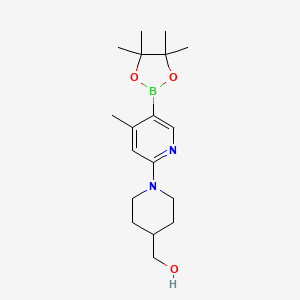
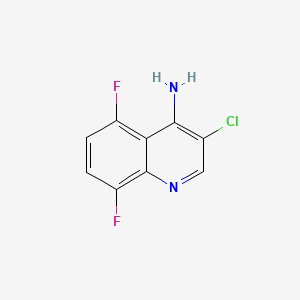

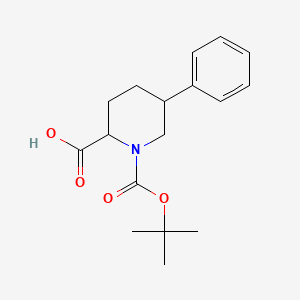
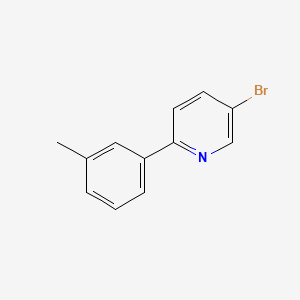
![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

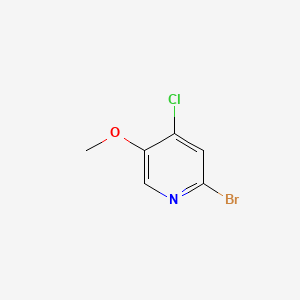
![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)
